molecular formula C21H20N4OS B2883526 (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207062-15-4

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2883526
CAS No.: 1207062-15-4
M. Wt: 376.48
InChI Key: OTXIFUFVLDORFX-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and to reduce the proliferation of immune cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide is that it has been shown to be effective against a variety of cancer cell types, including those that are resistant to other therapies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the development of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide. One possibility is to explore its use in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective inhibitors of BRD4 that have longer half-lives and fewer off-target effects. Finally, it may be possible to identify biomarkers that can predict which patients are most likely to respond to this compound, allowing for more personalized treatment approaches.

Synthesis Methods

The synthesis of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been described in a research article by researchers at the University of Texas. The method involves the reaction of 3-bromo-5-nitropyridine with 2-(pyrrolidin-1-yl)ethanol to form a pyridazinone intermediate, which is then reacted with 4-aminobenzonitrile and 2-thiophenecarboxaldehyde to yield this compound.

Scientific Research Applications

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth of cancer cells in preclinical studies. It has been found to be particularly effective against breast cancer cells that have mutations in the PI3K pathway. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

Properties

IUPAC Name

(E)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-21(12-9-18-4-3-15-27-18)22-17-7-5-16(6-8-17)19-10-11-20(24-23-19)25-13-1-2-14-25/h3-12,15H,1-2,13-14H2,(H,22,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXIFUFVLDORFX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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